molecular formula C20H22Cl6N6O2Zn B13779898 zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride CAS No. 67828-65-3

zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride

Cat. No.: B13779898
CAS No.: 67828-65-3
M. Wt: 656.5 g/mol
InChI Key: QZTLWSFQGBGQLX-UHFFFAOYSA-J
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Description

Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound that combines zinc with a diazonium salt. This compound is notable for its unique structure, which includes a morpholine ring and a chloro-substituted benzene ring. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-chloro-4-morpholin-4-ylbenzeneamine followed by the reaction with zinc chloride. The process can be summarized as follows:

    Diazotization: The primary amine group of 3-chloro-4-morpholin-4-ylbenzeneamine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).

    Formation of Tetrachloride: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.

    Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.

    Reduction: Reducing agents such as sodium sulfite or stannous chloride are used.

Major Products

    Substitution: Products include 3-chloro-4-morpholin-4-ylbenzene derivatives.

    Coupling: Azo compounds with various substituents.

    Reduction: 3-chloro-4-morpholin-4-ylbenzeneamine.

Scientific Research Applications

Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

    Biology: Employed in labeling and detection techniques due to its reactivity with nucleophiles.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its reactivity with nucleophiles. The diazonium group is highly electrophilic, allowing it to react with various nucleophiles to form new compounds. This reactivity is harnessed in coupling reactions to create complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;4-chloro-3-morpholin-4-ylbenzenediazonium;tetrachloride
  • Zinc;3-bromo-4-morpholin-4-ylbenzenediazonium;tetrachloride
  • Zinc;3-chloro-4-piperidin-4-ylbenzenediazonium;tetrachloride

Uniqueness

Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is unique due to the presence of the morpholine ring, which imparts specific reactivity and stability. The chloro-substitution on the benzene ring also influences its chemical behavior, making it distinct from other similar compounds.

Properties

67828-65-3

Molecular Formula

C20H22Cl6N6O2Zn

Molecular Weight

656.5 g/mol

IUPAC Name

zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride

InChI

InChI=1S/2C10H11ClN3O.4ClH.Zn/c2*11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;;;;;/h2*1-2,7H,3-6H2;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

QZTLWSFQGBGQLX-UHFFFAOYSA-J

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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